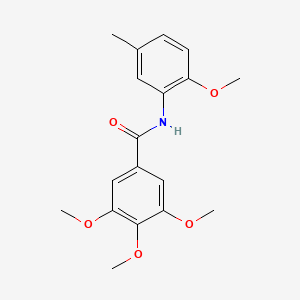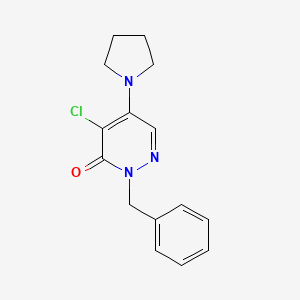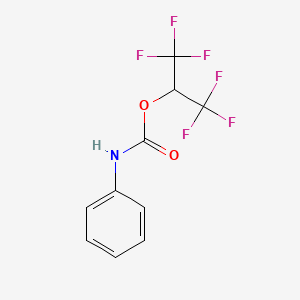
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Aplicaciones Científicas De Investigación
Fragrance and Flavor Industry
3-Phenylpropanol is widely used in the fragrance and flavor industry due to its pleasant hyacinth-mignonette odor and apricot-like taste. It serves as a fragrance ingredient in perfumes, lotions, and cosmetics . Additionally, it acts as a precursor for 3-phenylpropyl acetate, another fragrance compound.
Pharmaceutical Applications
- Phenprobamate Synthesis : 3-Phenylpropanol is a key substrate for the production of phenprobamate, a central skeletal muscle relaxant used to treat muscle cramps and spasticity .
- Pharmaceutical Building Blocks : It serves as a reactant for synthesizing amines, ethers, and other chemicals used in pharmaceuticals .
Chemical Intermediates
- Coatings and Resins : 3-Phenylpropanol is employed in the synthesis of coatings, resins, and other chemical intermediates .
- Phthalocyanine Derivatives : It plays a role in the preparation of phthalocyanato-Mn(III/II) (MnPc) compounds .
Microbial Cell Factories
Researchers have engineered Escherichia coli to produce 3-phenylpropanol via a retrobiosynthesis approach. By designing a biosynthetic pathway from l-phenylalanine, they achieved a high titer of 3-phenylpropanol (847.97 mg/L) using glucose-glycerol as a co-carbon source. This strain holds industrial potential for large-scale production .
Electrochemistry
- Organogel Interfaces : 4-(3-phenylpropyl)-pyridine organogels have been studied in liquid/liquid ion transfer voltammetry. These interfaces exhibit interesting electrochemical behavior with redox systems like tetraphenylporphyrinato-Mn(III/II) (MnTPP) .
Pseudomonas Metabolism
In pseudomonas, 3-phenylpropanol is relevant to cytochrome C oxidase. Optimizing pH in bioreactors can enhance the transcriptional levels of relevant genes, such as ccoO_2 and ccoQ_2 .
Mecanismo De Acción
Target of Action
Related compounds such as 3-phenylpropylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the small intestine.
Mode of Action
For instance, 3-Phenylpropylamine may bind to its target enzymes and modulate their activity . This interaction can lead to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
For example, 3-Phenylpropanol, a compound with a similar structure, has been used in metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via a retrobiosynthesis approach .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they are likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Propiedades
IUPAC Name |
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-25-18-17(19(27)24-21(25)28)26(14-8-11-15-9-4-2-5-10-15)20(23-18)22-16-12-6-3-7-13-16/h2,4-5,9-10,16H,3,6-8,11-14H2,1H3,(H,22,23)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCDOHHWTSBGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)


![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)

![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)

